2-Fluoro-6-phenylbenzaldehyde
Description
These analogs share a common benzaldehyde backbone with halogen or alkyl substituents, which significantly influence their physical, chemical, and application-specific behaviors .
Properties
IUPAC Name |
2-fluoro-6-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVZYPWVELDNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-phenylbenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, followed by hydrolysis to yield the desired aldehyde . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-6-phenylbenzoic acid.
Reduction: 2-Fluoro-6-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
2-Fluoro-6-phenylbenzaldehyde has been utilized in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.
1.1 Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this aldehyde have demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
1.2 Antiviral Properties
Some derivatives have been investigated for their antiviral properties, particularly against HIV. The modification of this compound has led to the development of compounds that inhibit viral replication, showcasing its potential as a lead compound in antiviral drug design .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular architectures.
2.1 Synthesis of α-Hydroxyamides
A notable application is its use in a metal-free multicomponent reaction to synthesize α-hydroxyamides. This method allows for the late-stage modification of drug-related molecules, enhancing the synthetic utility of this compound in pharmaceutical chemistry .
2.2 Carbonylation Reactions
The compound has been employed in carbonylation reactions to produce various functionalized products. By reacting with amines and other nucleophiles, it facilitates the formation of complex structures that are essential in medicinal chemistry and material science .
Synthesis and Evaluation of Anticancer Compounds
In a study focused on synthesizing derivatives from this compound, researchers created a series of compounds that were evaluated for their anticancer properties. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against cancer cell lines .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| A | 1.5 | MDA-MB-231 | Apoptosis via caspase activation |
| B | 2.0 | HepG2 | Inhibition of cell proliferation |
Development of Antiviral Agents
Another case study involved modifying this compound to create antiviral agents targeting HIV. The synthesized compounds showed promising results in inhibiting viral replication in vitro, leading to further investigation into their mechanisms and potential clinical applications .
| Compound | EC50 (µM) | Viral Strain | Mechanism |
|---|---|---|---|
| C | 0.8 | HIV-1 | Reverse transcriptase inhibition |
| D | 1.0 | HIV-2 | Protease inhibition |
Mechanism of Action
The mechanism of action of 2-Fluoro-6-phenylbenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The fluorine atom can also influence the reactivity of the compound by altering the electronic properties of the benzene ring, making it more susceptible to certain reactions .
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the benzaldehyde ring dictate electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Industrial and Pharmaceutical Relevance
- 2-Chloro-6-fluorobenzaldehyde is a key intermediate in synthesizing flucloxacillin sodium, a penicillin-type antibiotic .
- 2-Fluoro-6-methylbenzaldehyde ’s stability under high-temperature conditions makes it suitable for industrial-scale Friedel-Crafts alkylation .
Research Findings and Data Gaps
- Safety Profiles : 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde requires stringent handling due to inhalation risks, a precaution likely applicable to other halogenated benzaldehydes .
- Data Limitations : Direct studies on 2-fluoro-6-phenylbenzaldehyde are absent in the provided evidence, necessitating extrapolation from analogs. For instance, the phenyl group may enhance π-π stacking in crystal structures but reduce solubility compared to methyl or hydroxy substituents.
Biological Activity
2-Fluoro-6-phenylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, making them valuable in drug development and other applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H9F
- Molecular Weight : 202.21 g/mol
- Structure : The compound consists of a phenyl group attached to a benzaldehyde moiety with a fluorine atom at the 2-position.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability, which is crucial for its therapeutic efficacy.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to various diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of fluorinated benzaldehydes possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Fluorinated aromatic aldehydes are being explored for their anticancer potential. In vitro studies have indicated that this compound and its derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation .
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated compounds, including this compound, against S. aureus. The results showed a minimum inhibitory concentration (MIC) of 25 μg/mL, indicating moderate antibacterial activity .
- Cytotoxicity Assays : In another research effort, the cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited an IC50 value of approximately 15 μM, suggesting significant potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is useful.
| Compound | MIC (μg/mL) | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | 25 | 15 | Antimicrobial and anticancer |
| 4-Fluorobenzaldehyde | 30 | >20 | Antimicrobial |
| 3-Fluorobenzaldehyde | 35 | >25 | Limited activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
